molecular formula C9H12N2OS B2443586 [4-(2-Hydroxyethyl)phenyl]thiourea CAS No. 860620-92-4

[4-(2-Hydroxyethyl)phenyl]thiourea

Cat. No. B2443586
CAS RN: 860620-92-4
M. Wt: 196.27
InChI Key: VXMAVEMSNLBADM-UHFFFAOYSA-N
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Description

“[4-(2-Hydroxyethyl)phenyl]thiourea” is a phenylthiourea compound . It is also known as HEPT. The molecular formula of this compound is C9H12N2OS .


Synthesis Analysis

Thioureas can be synthesized by a simple condensation between amines and carbon disulfide in aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Stable and readily available N,N’-di-Boc-substituted thiourea can be used as a mild thioacylating agent when activated with trifluoroacetic acid anhydride .


Molecular Structure Analysis

Thiourea is a planar molecule . The C=S bond distance is 1.71 Å and the C-N distances average 1.33 Å . The molecular weight of this compound is 196.27 .


Chemical Reactions Analysis

Thioureas can react with alkyl halides and give isothiouronium salt . On further hydrolysis, this salt results in the formation of thiol and urea .


Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL . It is slightly soluble in cold water, soluble in hot water, and can be recrystallized from ethanol .

Scientific Research Applications

Antibacterial and Anti-HIV Studies

[4-(2-Hydroxyethyl)phenyl]thiourea derivatives have shown potential in antibacterial and anti-HIV studies. For instance, 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives exhibited significant antibacterial and anti-HIV activities against various microorganisms, as established through structural analyses like 1H NMR, IR, and Elemental Analysis (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Neuroprotective Properties

Thiourea derivatives have shown neuroprotective properties. For example, 1-Phenyl-3-(2-thiazolyl)-2-thiourea demonstrated protective effects against neurotoxic actions of 6-hydroxydopamine on adrenergic nerves (Cohen, Allis, Winston, Mytilineou, & Heikkila, 1975).

Applications in Ophthalmology

In ophthalmology, thiourea derivatives have been used as carbonic anhydrase inhibitors for lowering intraocular pressure, showing effectiveness in topical applications for treating conditions like glaucoma (Casini, Scozzafava, Mincione, Menabuoni, Ilies, & Supuran, 2000).

Corrosion Inhibition

Thiourea functionalized glucosamine derivatives have been synthesized as eco-friendly corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrated high inhibition performance, with an efficiency of up to 97.7% (Zhang, Hou, Li, Zhu, Liu, & Zhang, 2020).

Safety and Hazards

Thiourea should be used only under a chemical fume hood . Personal protective equipment should be worn and dust formation should be avoided . It should not be ingested and containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used as intermediates in several organic synthetic reactions . Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . Therefore, the study and development of thiourea derivatives like [4-(2-Hydroxyethyl)phenyl]thiourea could be a promising area of research in the future.

Biochemical Analysis

Biochemical Properties

Thiourea and its derivatives, including [4-(2-Hydroxyethyl)phenyl]thiourea, have been recognized for their diverse biological applications. They have been noted for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties

Cellular Effects

Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

properties

IUPAC Name

[4-(2-hydroxyethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-9(13)11-8-3-1-7(2-4-8)5-6-12/h1-4,12H,5-6H2,(H3,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMAVEMSNLBADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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